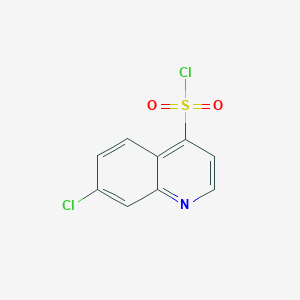

7-Chloroquinoline-4-sulfonylchloride

Description

Contextualization within Advanced Quinoline (B57606) Chemistry

The quinoline ring system is a well-established "privileged structure" in the development of therapeutic agents, forming the backbone of numerous synthetic compounds with a broad spectrum of biological activities. durham.ac.uk The strategic incorporation of a chlorine atom at the 7-position and a sulfonyl chloride group at the 4-position of this scaffold in 7-chloroquinoline-4-sulfonyl chloride profoundly influences its chemical behavior. The potent electron-withdrawing properties of these substituents activate the quinoline nucleus, predisposing it to nucleophilic substitution reactions. This inherent reactivity is the cornerstone of its utility as a precursor for a diverse array of polysubstituted quinoline derivatives.

Significance of the Sulfonyl Chloride Moiety in Modern Synthetic Methodologies

The sulfonyl chloride (-SO2Cl) functional group is a cornerstone of contemporary synthetic strategies due to its high reactivity. magtech.com.cn The electrophilic nature of the sulfur atom makes it a prime target for a wide array of nucleophiles, facilitating the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. magtech.com.cnquora.com This reactivity has been widely exploited in the synthesis of dyes, pigments, and pharmaceutical intermediates. quora.com

Within the molecular framework of 7-chloroquinoline-4-sulfonyl chloride, the sulfonyl chloride group acts as a versatile handle for chemical modification. For instance, its reaction with primary or secondary amines readily yields sulfonamides, a class of compounds renowned for their extensive pharmacological applications, including antibacterial and anticancer properties. researchgate.netresearchgate.net The adaptability of the sulfonyl chloride moiety enables the introduction of a vast range of molecular fragments, allowing for the precise modulation of the physicochemical and biological profiles of the resulting quinoline-based molecules. acs.org

Overview of Core Academic Research Trajectories Involving 7-Chloroquinoline-4-sulfonylchloride

Academic investigations centered on 7-chloroquinoline-4-sulfonyl chloride are predominantly directed towards its application as a foundational element for the synthesis of novel heterocyclic compounds with potential therapeutic value. Key research directions include:

Synthesis of Novel Sulfonamide Derivatives: A significant body of research is dedicated to the reaction of 7-chloroquinoline-4-sulfonyl chloride with a diverse range of amines to generate libraries of new sulfonamides. researchgate.net These compounds are subsequently evaluated for their potential as bioactive agents.

Development of Anticancer and Antimalarial Agents: The quinoline core is a recognized pharmacophore in antimalarial drug design. researchgate.net Researchers are leveraging 7-chloroquinoline-4-sulfonyl chloride to create new derivatives with improved efficacy, including against drug-resistant strains of malaria. durham.ac.ukresearchgate.net Furthermore, its derivatives are under investigation as potential anticancer agents, with some showing promising cytotoxic effects against various cancer cell lines. researchgate.netnih.gov

Exploration of Novel Synthetic Routes: The distinct reactivity of 7-chloroquinoline-4-sulfonyl chloride is being harnessed to pioneer new synthetic pathways for the assembly of intricate heterocyclic systems. This includes its use as a key building block in multi-step syntheses to produce functionalized quinolines. durham.ac.uk

Below is a data table summarizing key properties of this compound:

| Property | Value |

| IUPAC Name | 7-chloroquinoline-4-sulfonyl chloride |

| Molecular Formula | C9H5Cl2NO2S |

| Molecular Weight | 262.11 g/mol |

| CAS Number | 65435-08-7 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5Cl2NO2S |

|---|---|

Molecular Weight |

262.11 g/mol |

IUPAC Name |

7-chloroquinoline-4-sulfonyl chloride |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-6-1-2-7-8(5-6)12-4-3-9(7)15(11,13)14/h1-5H |

InChI Key |

WHPIRKRTJDPPRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Chloroquinoline 4 Sulfonylchloride

Strategic Approaches to Sulfonyl Chloride Formation

The conversion of functional groups into a sulfonyl chloride moiety on the 7-chloroquinoline (B30040) scaffold can be achieved through several strategic pathways. These methods vary in their precursors and reaction mechanisms, offering different advantages in terms of efficiency and substrate availability.

Direct Sulfonylation Techniques on Quinoline (B57606) Substrates

The direct introduction of a sulfonyl chloride group onto an aromatic ring is a fundamental transformation, typically proceeding via electrophilic aromatic substitution. For the 7-chloroquinoline system, this would involve the reaction with a sulfonating agent like chlorosulfonic acid. pageplace.de However, this approach for the C-4 position of 7-chloroquinoline is not widely documented in scientific literature, suggesting significant challenges. The electron-deficient nature of the pyridine (B92270) ring in the quinoline system deactivates it towards electrophilic attack. Furthermore, achieving regioselectivity at the C-4 position in the presence of the existing chloro- and ring nitrogen functionalities presents a considerable synthetic hurdle. Consequently, alternative, multi-step approaches starting from functionalized precursors are generally favored.

Oxidation-Based Routes for Sulfonyl Chloride Synthesis from Precursors

A more prevalent and effective strategy for synthesizing 7-Chloroquinoline-4-sulfonyl chloride involves the oxidation of a sulfur-containing precursor, such as a thiol or a disulfide. This approach benefits from the well-established methods for introducing sulfur nucleophiles at the C-4 position of the quinoline ring.

One of the most direct methods reported is the oxidative chlorination of 4,4'-bis(7-chloroquinolinyl) disulfide. researchgate.netclockss.org This reaction effectively cleaves the disulfide bond and oxidizes the sulfur atoms to the desired sulfonyl chloride state. This transformation highlights a key pathway where the disulfide serves as a stable, isolable intermediate en route to the final product. researchgate.netclockss.org

General methodologies for the oxidative conversion of thiols and their derivatives to sulfonyl chlorides are abundant and can be applied to 7-chloroquinoline-4-thiol (B427817). These methods utilize various oxidizing and chlorinating agents, offering flexibility in reaction conditions. The reaction of thiols with chlorine dioxide, for instance, can lead to the formation of sulfonyl chlorides. researchgate.net Another common and effective method involves the use of N-chlorosuccinimide (NCS) in the presence of an acid catalyst, which generates molecular chlorine in situ for the transformation. ed.ac.uk

| Oxidizing/Chlorinating System | Precursor Type | General Applicability and Notes | Reference |

|---|---|---|---|

| Gaseous Chlorine in Acetic Acid | Thiol/Disulfide | A classic and potent method for oxidative chlorination. Requires careful handling of chlorine gas. | researchgate.netclockss.org |

| Sodium Hypochlorite (Bleach) in HCl | Thiol | A readily available and inexpensive reagent system. The reaction is typically performed at low temperatures. | rsc.org |

| N-Chlorosuccinimide (NCS) / HCl | Thiol | Provides in situ generation of the chlorinating species, offering milder conditions compared to gaseous chlorine. | ed.ac.uk |

| Chlorine Dioxide (ClO2) | Thiol/Disulfide | An effective oxidant where the reaction stoichiometry can be controlled to favor sulfonyl chloride formation. | researchgate.net |

| m-Chloroperoxybenzoic acid (m-CPBA) | Thioether | Primarily used for oxidation to sulfoxides and sulfones. While not yielding the sulfonyl chloride directly, it is used to synthesize related oxidized derivatives like sulfonyl N-oxides. | nih.gov |

Halogenation of 7-Chloroquinoline-4-sulfonic Acids and Salts

The conversion of a sulfonic acid to a sulfonyl chloride is a standard and highly reliable synthetic transformation. This route requires the prior synthesis of 7-chloroquinoline-4-sulfonic acid. Once obtained, the sulfonic acid can be treated with a variety of chlorinating agents to yield 7-Chloroquinoline-4-sulfonyl chloride.

Thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), is the most commonly employed reagent for this purpose. smolecule.com The reaction proceeds by converting the sulfonic acid into a more reactive intermediate, which is then displaced by a chloride ion. Other potent chlorinating agents such as phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and cyanuric chloride are also effective for this transformation. ijsrst.com The choice of reagent can be guided by factors such as substrate sensitivity and desired reaction conditions.

| Chlorinating Agent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Often used as solvent or in an inert solvent (e.g., CH₂Cl₂), frequently with catalytic DMF. Heat may be required. | Common, effective, and gaseous byproducts (SO₂, HCl) are easily removed. | smolecule.com |

| Phosphorus Pentachloride (PCl₅) | Typically used in an inert solvent. | A powerful chlorinating agent, useful for less reactive sulfonic acids. | ijsrst.com |

| Phosphorus Oxychloride (POCl₃) | Often used for converting hydroxyquinolines to chloroquinolines, but also applicable for sulfonic acids. | A liquid reagent that is sometimes easier to handle than solid PCl₅. | ijsrst.com |

| Cyanuric Chloride (TCT) | Used with a base (e.g., N-Methylmorpholine) in an inert solvent like dichloromethane. | A milder alternative to traditional reagents, operating under non-acidic conditions. | ijsrst.com |

Precursor Synthesis and Optimization

The successful synthesis of 7-Chloroquinoline-4-sulfonyl chloride is highly dependent on the efficient preparation of its key precursors. The two primary precursors, corresponding to the main synthetic routes, are 7-chloroquinoline-4-sulfonic acid and 7-chloroquinoline-4-thiol derivatives.

Methodologies for 7-Chloroquinoline-4-sulfonic Acid Preparation

Direct and regioselective sulfonation of 7-chloroquinoline at the C-4 position to produce 7-chloroquinoline-4-sulfonic acid is not well-described in the literature. This suggests that, similar to direct chlorosulfonylation, this reaction is synthetically challenging. Plausible but less direct routes would likely involve the robust oxidation of more readily accessible sulfur-containing intermediates, such as 7-chloroquinoline-4-thiol or its corresponding disulfide, using strong oxidizing agents.

Synthesis of 7-Chloroquinoline-4-thiol Derivatives as Intermediates

The synthesis of 7-chloroquinoline-4-thiol and its S-alkylated derivatives is a well-established process that relies on the high reactivity of the chlorine atom at the C-4 position of 4,7-dichloroquinoline (B193633) towards nucleophilic aromatic substitution (SNAE). semanticscholar.org This reactivity allows for the efficient introduction of a sulfur-containing functional group, which can then be further elaborated to the sulfonyl chloride.

A primary method involves the reaction of 4,7-dichloroquinoline with a sulfur nucleophile. For instance, treatment with sodium methanethiolate (B1210775) in a solvent like dimethylformamide (DMF) leads to the formation of the corresponding quinolinethiolate. researchgate.netclockss.org Similarly, various thiols, such as mercapto alcohols, can be reacted with 4,7-dichloroquinoline in the presence of a base like triethylamine (B128534) to yield the corresponding thioether derivatives. nih.gov These reactions provide versatile and high-yielding pathways to the necessary thiol precursors.

| Sulfur Nucleophile/Reagent | Base/Solvent System | Product Type | Yield | Reference |

|---|---|---|---|---|

| Sodium Methanethiolate | Dimethylformamide (DMF), boiling | Quinolinethiolate anion | Not specified (used in situ) | researchgate.netclockss.org |

| 2-Mercaptoethanol | Triethylamine / Ethanol, reflux | 2-((7-Chloroquinolin-4-yl)thio)ethan-1-ol | 52-65% | nih.gov |

| 3-Mercapto-1-propanol | Triethylamine / Ethanol, reflux | 3-((7-Chloroquinolin-4-yl)thio)propan-1-ol | 52-65% | nih.gov |

Green Chemistry Principles in 7-Chloroquinoline-4-sulfonylchloride Synthesis

Green chemistry represents a paradigm shift in chemical synthesis, aiming to reduce or eliminate the use and generation of hazardous substances. For a molecule like this compound, these principles are applied to develop more environmentally benign and efficient production routes.

A primary tenet of green chemistry is the reduction or replacement of volatile and hazardous organic solvents. Research into the synthesis of related quinoline derivatives has demonstrated the viability of solvent-free conditions. For instance, the Friedländer reaction, a classical method for quinoline synthesis, can be effectively conducted without a solvent, often using recyclable ionic liquid catalysts. dntb.gov.ua This approach not only simplifies product purification but also significantly reduces chemical waste.

Furthermore, sustainable approaches include the use of unconventional energy sources and benign solvents. Ultrasound-assisted synthesis has been shown to enhance reaction rates and efficiency in the formation of 2-sulfonylquinolines, a structurally similar class of compounds. sci-hub.se This technique often allows for reactions to be conducted in water, the most environmentally friendly solvent, under open-air conditions, thereby avoiding the need for organic solvents and inert atmospheres. sci-hub.se The oxyhalogenation of thiols and disulfides to produce sulfonyl chlorides has also been successfully achieved in water, highlighting a greener alternative to traditional methods that use harsh reagents. rsc.org

The avoidance of heavy-metal catalysts, which are often toxic and difficult to remove from final products, is a key goal in green synthesis. Significant progress has been made in developing metal-free conditions for the synthesis of sulfonylated quinolines. nih.govrsc.org These reactions can proceed efficiently without transition metals, relying instead on the inherent reactivity of the starting materials under specific conditions. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative. In the synthesis of derivatives of 7-chloroquinoline, organocatalysts like pyrrolidine (B122466) have been used to facilitate complex reactions, such as the cycloaddition of 4-azido-7-chloroquinoline with β-ketoesters or β-oxo-amides. rsc.orgscielo.br These reactions proceed in moderate to excellent yields under mild, room-temperature conditions, demonstrating the power of organocatalysis to create valuable chemical entities efficiently. rsc.orgscielo.br

Table 1: Comparison of Catalytic Methods in Quinoline Synthesis

| Feature | Heavy-Metal Catalysis | Organocatalysis | Catalyst-Free |

| Catalyst Type | Transition metals (e.g., Palladium, Copper) | Small organic molecules (e.g., Pyrrolidine) | No catalyst required |

| Toxicity Concerns | High (potential for metal leaching into product) | Generally low | None |

| Reaction Conditions | Often requires high temperatures and inert atmospheres | Typically mild (room temperature, open air) | Varies, can be mild |

| Example Application | Cross-coupling reactions | Enamide-azide cycloadditions scielo.br | Deoxygenative C2-H sulfonylation nih.gov |

Atom Economy and Reaction Efficiency Studies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com A high atom economy indicates that minimal waste is generated. In contrast, reactions like the Wittig or Gabriel syntheses are known for their poor atom economy, even with high chemical yields. primescholars.com

Studies on greener routes for synthesizing 2-sulfonylquinolines have reported favorable green metrics. For example, an ultrasound-assisted, one-pot synthesis in water demonstrated an atom economy of 70.7% and a low Environmental Factor (E-factor) of 1.17, signifying a highly efficient and low-waste process. sci-hub.se Such analyses are crucial for quantitatively assessing the "greenness" of a synthetic route and comparing different methodologies.

Table 2: Key Green Chemistry Metrics

| Metric | Definition | Ideal Value | Significance |

| Atom Economy (%) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 | 100% | Measures the efficiency of atom incorporation from reactants to product. primescholars.com |

| E-Factor | Total mass of waste / Mass of product | Close to 0 | Indicates the amount of waste generated per unit of product. |

| Reaction Mass Efficiency (%) | (Mass of isolated product / Total mass of reactants) x 100 | 100% | Provides a more realistic measure of efficiency, including yield and stoichiometry. |

Continuous Flow Chemistry Applications for this compound Production

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing. mdpi.com These benefits include superior heat and mass transfer, enhanced safety when handling hazardous reagents, and straightforward scalability. mdpi.comalmacgroup.com

This technology is particularly well-suited for the production of aryl sulfonyl chlorides. Automated continuous systems using continuous stirred-tank reactors (CSTRs) have been developed to produce these compounds on a multi-hundred-gram scale. mdpi.com Such systems allow for precise control over reaction parameters, leading to improved consistency, reliability, and a near doubling of the spacetime yield compared to optimized batch procedures. mdpi.com

Flow chemistry has also been successfully applied to the synthesis of functionalized 7-chloroquinolines. durham.ac.uk For example, the regioselective magnesiation of 4,7-dichloroquinoline and subsequent reaction with electrophiles can be performed in a continuous flow setup. This method achieves high conversions with very short residence times (e.g., 40-133 seconds), offering significant advantages in throughput and efficiency over batch processes, which can take much longer. durham.ac.uk The rapid mixing and precise temperature control in flow reactors are especially beneficial for reactions involving highly reactive organometallic intermediates. durham.ac.uk

Table 3: Batch vs. Continuous Flow Synthesis of 4,8-Disubstituted 7-Chloroquinolines

| Parameter | Batch Process | Continuous Flow Process |

| Reaction Time | Several hours | 100 seconds total process time |

| Yield (Compound 23g) | 44% | Up to 94% |

| Yield (Compound 23h) | 42% | Up to 94% |

| Process Control | Limited; potential for hotspots | Precise control of temperature and residence time |

| Scalability | Difficult; requires larger vessels | Simple; run longer or "number up" reactors |

| Safety | Higher risk with exothermic reactions | Enhanced safety, smaller reaction volumes at any given time |

| Data derived from findings on regioselective magnesiation of 7-chloroquinolines. durham.ac.uk |

Regioselective and Chemoselective Control in Synthesis

In the synthesis of multifunctional molecules like this compound, achieving control over which part of the molecule reacts (regioselectivity) and which functional group reacts (chemoselectivity) is paramount.

One advanced strategy involves using quinoline N-oxides as precursors. This approach allows for regioselective functionalization at the C2 and C8 positions of the quinoline ring. mdpi.com Following the N-oxide-directed functionalization at C2, a subsequent nucleophilic aromatic substitution (SNAr) can be performed to selectively displace the chlorine atom at the C4 position, demonstrating precise, step-wise control over the substitution pattern. mdpi.com

Furthermore, research has shown that sulfonyl chlorides can act as dual-role reagents in reactions with quinoline N-oxides, providing both sulfonylation and chlorination. rsc.org By carefully tuning the reaction conditions, it is possible to direct the outcome chemo- and regioselectively to produce either C3-sulfonate esters or C4-chlorides of quinoline under metal-free conditions. rsc.org This highlights a sophisticated level of control where the reagent's function can be switched to yield different valuable products. Chemoselectivity is also critical when reacting partners contain multiple reactive sites. For instance, the nucleophilic substitution of the C4 chlorine on 4,7-dichloroquinoline with hydroxyalkylthiols proceeds with high chemoselectivity, reacting at the sulfur atom without interference from the hydroxyl group. mdpi.com

Mechanistic Investigations of Reactions Involving 7 Chloroquinoline 4 Sulfonylchloride

Nucleophilic Acyl Substitution Pathways of the Sulfonyl Chloride Group

The sulfonyl chloride group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a wide range of nucleophiles. fiveable.me This reactivity is attributed to the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom a good leaving group. fiveable.me

Elucidation of Reaction Intermediates and Transition States

The nucleophilic substitution at the tetracoordinate sulfur atom of sulfonyl chlorides can proceed through different mechanistic pathways, primarily the SN2-like synchronous mechanism or a stepwise addition-elimination (A-E) mechanism. nih.gov The latter involves the formation of a pentacoordinate intermediate. nih.govmdpi.com

For many arenesulfonyl chlorides, density functional theory (DFT) studies have indicated that the chloride-chloride exchange reaction proceeds via a single transition state, consistent with an SN2 mechanism. nih.govnih.gov However, the analogous fluoride (B91410) exchange reaction is suggested to occur through the A-E mechanism with the formation of a difluorosulfurandioxide intermediate. nih.gov

Computational studies on related sulfonylquinoline derivatives show that the sulfonyl chloride group significantly polarizes the quinoline (B57606) ring system, with the Lowest Unoccupied Molecular Orbital (LUMO) being predominantly localized on the sulfonyl chloride group. This makes the sulfur atom highly susceptible to nucleophilic attack by species like amines and alcohols. The transition state in these reactions is thought to have a trigonal bipyramidal structure, and factors that relieve steric strain in this state can accelerate the reaction. nih.gov

Kinetic Isotope Effect Studies for Mechanism Determination

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms. For sulfonyl chloride reactions, both solvent and substrate KIEs have been investigated. The kinetic solvent isotope effect (kH₂O/kD₂O) for the hydrolysis of various 4-X-benzenesulfonyl chlorides has been shown to vary systematically with the electronic nature of the substituent (X), correlating linearly with Hammett σ values. cdnsciencepub.com This suggests that the degree of bond-making in the transition state is sensitive to substituent effects. cdnsciencepub.com

In the sulfonation and sulfonylation of benzene, substrate KIEs (kH/kD) have been determined using deuterated benzene. For sulfonylation with p-toluenesulfonyl chloride catalyzed by aluminum chloride, the kH/kD value was found to be 1.5 ± 0.1 in nitromethane (B149229) and 3.3 ± 0.2 in dichloromethane, indicating that C-H bond breaking is involved in the rate-determining step. researchgate.net For alkanesulfonyl chlorides that can form sulfenes, a large primary kinetic isotope effect has been observed in the pH-dependent hydrolysis region, which is absent in the pH-independent zone where direct nucleophilic attack occurs. acs.org

Table 1: Illustrative Kinetic Isotope Effects in Reactions of Arylsulfonyl Derivatives

| Reaction | Solvent | kH/kD | Reference |

| Sulfonylation of Benzene with p-Toluenesulfonyl Chloride/AlCl₃ | Nitromethane | 1.5 ± 0.1 | researchgate.net |

| Sulfonylation of Benzene with p-Toluenesulfonyl Chloride/AlCl₃ | Dichloromethane | 3.3 ± 0.2 | researchgate.net |

| Sulfonation of Benzene with Chlorosulfuric Acid | Nitromethane | 1.7 ± 0.1 | researchgate.net |

| Sulfonation of Benzene with Chlorosulfuric Acid | Dichloromethane | 1.5 ± 0.1 | researchgate.net |

This table presents data for analogous reactions to illustrate the principles of KIE studies.

Hammett and Taft Equation Analyses of Substituent Effects

The Hammett equation is frequently used to correlate the reaction rates of substituted arenesulfonyl chlorides with the electronic properties of the substituents. For the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides with para- and meta-substituents, a positive ρ-value of +2.02 was obtained. nih.govmdpi.com This indicates that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state.

Conversely, ortho-alkyl substituents have been observed to cause a counterintuitive acceleration of nucleophilic substitution, despite their electron-donating and sterically hindering nature. mdpi.comnih.gov This "steric acceleration" is attributed to a rigid and sterically congested ground state structure, which is relieved upon moving to the trigonal bipyramidal transition state. nih.gov The reactivity of anionic nucleophiles in various solvents, including ionic liquids, has also been analyzed using Kamlet-Taft solvent descriptors (α, β, π*), which help to quantify the solvent's hydrogen-bond donating ability, hydrogen-bond accepting ability, and polarity/polarizability, respectively. nih.govresearchgate.net

Table 2: Hammett ρ-Values for Reactions of Arenesulfonyl Chlorides

| Reaction | ρ-Value | Interpretation | Reference |

| Chloride-Chloride Exchange | +2.02 | Accelerated by electron-withdrawing groups | nih.govmdpi.com |

| Hydrolysis (correlation with kOH⁻/kH₂O) | Positive | Bond-making is significant in the transition state | cdnsciencepub.com |

This table provides examples of Hammett equation applications in similar systems.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring (if relevant to reactivity)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org However, the quinoline ring in 7-chloroquinoline-4-sulfonylchloride is significantly deactivated towards electrophilic attack. This deactivation arises from the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring and the strong deactivating effects of both the chloro group at the 7-position and the sulfonyl chloride group at the 4-position. nih.gov These substituents withdraw electron density from the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org Consequently, forcing conditions are typically required for electrophilic aromatic substitution on such deactivated systems. youtube.com

Catalytic Mechanistic Cycles Involving this compound

The synthesis of sulfonyl chlorides themselves can involve catalytic cycles. For instance, a photocatalytic Sandmeyer-type reaction using a heterogeneous potassium poly(heptazine imide) catalyst can produce arenesulfonyl chlorides from aryldiazonium salts. nih.govacs.org The proposed mechanism involves the photo-excited catalyst oxidizing a chloride anion to a chlorine radical, which then reacts with SO₂ to form a sulfuryl chloride radical. This radical subsequently reacts with the aryl radical generated from the diazonium salt to yield the sulfonyl chloride. acs.org

In reactions where this compound acts as a substrate, its reactivity can be enhanced by catalysts. For example, in Friedel-Crafts reactions with arenes to form sulfones, a Lewis acid catalyst is typically employed. wikipedia.org While specific catalytic cycles involving this compound as a central component are not extensively detailed, its participation in such cycles would likely involve the activation of the sulfonyl chloride group towards nucleophilic attack or its role as a precursor in radical-mediated processes.

Solvent Effects on Reaction Kinetics and Mechanisms

The rate and mechanism of nucleophilic substitution reactions involving this compound are profoundly influenced by the nature of the solvent. Solvents not only provide the medium for the reaction but also actively participate in the stabilization of reactants, transition states, and products. libretexts.orgcsbsju.edu The effects of the solvent can be dissected by considering its polarity, nucleophilicity, and ionizing power.

For the solvolysis of arenesulfonyl chlorides, a reaction pathway that is highly pertinent to this compound, the mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2). nih.govmdpi.com However, the precise nature of the transition state can vary from associative (more bond-making) to dissociative (more bond-breaking), depending on the substrate and the solvent.

The influence of the solvent on these reactions is often quantitatively assessed using the extended Grunwald-Winstein equation:

log(k/k₀) = lN + mY

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% aqueous ethanol).

l is the sensitivity of the substrate to the solvent's nucleophilicity (N).

m is the sensitivity of the substrate to the solvent's ionizing power (Y). beilstein-journals.orgwikipedia.org

A higher l value suggests a greater degree of nucleophilic participation by the solvent in the rate-determining step, characteristic of an SN2 mechanism. A higher m value indicates significant charge separation in the transition state, leaning towards a more dissociative or SN1-like character. mdpi.com

Detailed Research Findings:

Kinetic studies on analogous compounds, such as various benzenesulfonyl chlorides, provide a framework for understanding the expected behavior of this compound. For most arenesulfonyl chlorides, the solvolysis is characterized by substantial sensitivity to both solvent nucleophilicity and ionizing power, supporting a concerted SN2 mechanism. nih.govmdpi.com The reaction is generally faster in more polar, protic solvents which can stabilize the developing negative charge on the leaving group and solvate the electrophilic sulfur center. libretexts.orgcsbsju.edu

For instance, studies on benzenesulfonyl chloride and its derivatives show l values typically greater than 1.0 and m values around 0.5-0.6. mdpi.com This indicates a mechanism with significant nucleophilic assistance from the solvent, where bond-making is a crucial aspect of the transition state. The electron-withdrawing nature of the quinoline ring, further enhanced by the chloro substituent at the 7-position, would be expected to increase the electrophilicity of the sulfonyl sulfur in this compound, making it highly susceptible to nucleophilic attack.

The rate of reaction is expected to be higher in polar protic solvents like water and alcohols compared to polar aprotic solvents. This is because protic solvents can effectively solvate the leaving chloride ion through hydrogen bonding, thereby facilitating its departure. libretexts.org

To illustrate the magnitude of solvent effects, the following table presents representative first-order rate constants for the solvolysis of a model compound, p-nitrobenzenesulfonyl chloride, in various aqueous organic solvent mixtures. This compound is chosen as an analog due to the strong electron-withdrawing nature of the nitro group, which mimics the electronic effect of the chloro-substituted quinoline moiety.

Table 1: First-Order Rate Constants (k) for the Solvolysis of p-Nitrobenzenesulfonyl Chloride at 25°C in Various Solvents

| Solvent (v/v) | k x 10⁻³ (s⁻¹) |

| 100% Water | 14.6 |

| 90% Acetone | 0.45 |

| 80% Acetone | 1.39 |

| 70% Acetone | 3.25 |

| 97% TFE | 0.98 |

| 80% Ethanol | 0.85 |

| 50% Ethanol | 7.62 |

| 100% Methanol | 0.15 |

TFE = 2,2,2-Trifluoroethanol

The data clearly demonstrates that the reaction rate is highly dependent on the solvent composition. An increase in the water content of the aqueous organic mixtures leads to a significant increase in the rate of solvolysis. This is consistent with the higher ionizing power and nucleophilicity of water, which promotes the SN2 reaction pathway.

Further analysis using the extended Grunwald-Winstein equation for various arenesulfonyl chlorides has yielded sensitivity parameters that reinforce the mechanistic picture.

Table 2: Grunwald-Winstein Parameters for the Solvolysis of Arenesulfonyl Chloride Analogs

| Compound | l | m |

| Benzenesulfonyl chloride | 1.26 | 0.56 |

| p-Nitrobenzenesulfonyl chloride | 1.54 | 0.70 |

| p-Methoxybenzenesulfonyl chloride | 1.07 | 0.54 |

The l/m ratio is often used as a diagnostic tool for the reaction mechanism. For these sulfonyl chlorides, the ratio is typically greater than 1.5, which is indicative of a bimolecular pathway with significant nucleophilic solvent assistance. It is anticipated that this compound would exhibit similar behavior, likely with a high sensitivity to both solvent nucleophilicity and ionizing power due to the electronic properties of the quinoline ring system.

Derivatization Strategies and Advanced Synthetic Applications of 7 Chloroquinoline 4 Sulfonylchloride

Synthesis of Sulfonamide Derivatives

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common and direct method for the formation of sulfonamides. cbijournal.comresearchgate.net This transformation is highly efficient and forms the basis for creating large libraries of compounds for biological screening. 7-Chloroquinoline-4-sulfonylchloride is readily employed in these reactions to generate novel 7-chloroquinoline-4-sulfonamide derivatives.

This compound reacts cleanly with a diverse range of primary and secondary amines to yield the corresponding N-substituted sulfonamides. These reactions are typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.comresearchgate.net

Aromatic Amines: Anilines and their substituted derivatives react to form N-arylsulfonamides. The electronic nature of the substituents on the aniline (B41778) can influence the reaction rate but generally does not prevent the reaction.

Aliphatic Amines: Both cyclic and acyclic primary and secondary aliphatic amines are excellent nucleophiles and react rapidly with the sulfonyl chloride to produce N-alkylsulfonamides.

Heterocyclic Amines: Secondary amines incorporated into heterocyclic rings, such as piperidine, piperazine, or morpholine, are commonly used to create diverse scaffolds. For instance, reacting 7-chloro-4-(piperazin-1-yl)quinoline (B128142) with an arylsulfonyl chloride has been used to create hybrid molecules with potential biological activity. researchgate.net This demonstrates the feasibility of such couplings involving the quinoline (B57606) core.

The general reaction scheme is as follows:

Figure 1: General synthesis of sulfonamides from this compound and a primary or secondary amine.

Chemoselectivity in sulfonylation reactions is governed by the relative nucleophilicity of the functional groups present in the amine-containing substrate.

Chemo-selectivity: Amines are significantly more nucleophilic than alcohols or thiols under typical basic or neutral reaction conditions. Therefore, in a molecule containing both an amino group and a hydroxyl group, the sulfonyl chloride will react preferentially with the amine to form a sulfonamide. The reactivity generally follows the order of primary amine > secondary amine >> alcohol. Sterically hindered amines, such as tert-butylamine, may react slower but often give excellent yields due to their low propensity to react further. nih.gov

Regio-selectivity: In molecules with multiple, chemically distinct amine groups (e.g., one primary and one secondary), the reaction typically occurs at the more nucleophilic and less sterically hindered site. Primary amines are generally more reactive than secondary amines, leading to selective sulfonylation at the primary amino group. cbijournal.com

The sulfonamide linkage provides a stable and synthetically accessible connection to append a wide variety of structural motifs to the 7-chloroquinoline (B30040) core. While direct examples starting from 7-chloroquinoline-4-sulfonyl chloride are specialized, the types of sulfonamide structures that can be linked to the quinoline ring are extensive. Research on hybrid molecules has shown that various sulfonamide-containing fragments can be successfully coupled to the 7-chloroquinoline scaffold, indicating the broad scope of this reaction. future-science.com

| Amine Class | Example Reactant | Resulting Sulfonamide Scaffold |

|---|---|---|

| Aromatic (Primary) | Aniline | N-phenyl-7-chloroquinoline-4-sulfonamide |

| Aromatic (Primary) | Sulfanilamide | N-(4-sulfamoylphenyl)-7-chloroquinoline-4-sulfonamide |

| Aliphatic (Primary) | Benzylamine | N-benzyl-7-chloroquinoline-4-sulfonamide |

| Aliphatic (Secondary) | Diethylamine | N,N-diethyl-7-chloroquinoline-4-sulfonamide |

| Heterocyclic (Secondary) | Piperidine | 4-(piperidin-1-ylsulfonyl)-7-chloroquinoline |

| Heterocyclic (Secondary) | Morpholine | 4-(morpholinosulfonyl)-7-chloroquinoline |

Formation of Sulfonate Esters

Analogous to the synthesis of sulfonamides, this compound can react with alcohols and phenols to form sulfonate esters. This reaction also typically requires a non-nucleophilic base to quench the HCl generated. organic-chemistry.org

The reaction of this compound with an alcohol (ROH) or a phenol (B47542) (ArOH) yields the corresponding 7-chloroquinolin-4-yl sulfonate ester. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. organic-chemistry.org

Alcohols: Primary and secondary alcohols are suitable substrates for this transformation. The reaction converts the alcohol into a sulfonate ester, a group with excellent nucleofugality (leaving group ability).

Phenols: Phenols react similarly to yield aryl sulfonate esters. The reaction provides a method to functionalize the quinoline core with various aryloxy moieties via the sulfonate linkage.

The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction.

Sulfonate esters are among the most effective activating groups in organic chemistry because the sulfonate anion (e.g., tosylate, mesylate, triflate) is a superb leaving group. The 7-chloroquinolyl-4-sulfonate group formed from the reaction of this compound with an alcohol is expected to function similarly.

Once an alcohol is converted into a 7-chloroquinolyl-4-sulfonate, the carbon atom to which it is attached becomes highly electrophilic and susceptible to nucleophilic attack. This enables a range of subsequent transformations:

Nucleophilic Substitution (SN2): The sulfonate can be readily displaced by a wide variety of nucleophiles (e.g., halides, azide (B81097), cyanide, alkoxides, amines) in SN2 reactions. This two-step sequence (sulfonylation followed by substitution) is a powerful method for converting an alcohol into other functional groups, often with inversion of stereochemistry.

Elimination (E2): In the presence of a non-nucleophilic base, the sulfonate can act as a leaving group in an E2 elimination reaction to form an alkene.

This strategy effectively transforms a poorly leaving hydroxyl group into an excellent sulfonate leaving group, thereby "activating" the substrate for a broad spectrum of further chemical modifications.

Construction of Sulfonyl Ureas and Thioureas

The synthesis of sulfonylureas and their thio-analogs from this compound typically proceeds through a two-step sequence involving an intermediate sulfonamide. The highly electrophilic sulfonyl chloride readily reacts with a primary or secondary amine to furnish the corresponding N-substituted-7-chloroquinoline-4-sulfonamide.

This sulfonamide intermediate can then be converted to the target sulfonylurea. A common method involves the reaction of the sulfonamide with an appropriate isocyanate in the presence of a base. This approach allows for the modular construction of unsymmetrically substituted sulfonylureas. Alternatively, methods avoiding hazardous isocyanates have been developed, such as reacting the sulfonamide with a carbamate (B1207046) derivative. rsc.org The synthesis of sulfonylthioureas follows a similar pathway, typically utilizing an isothiocyanate in the second step. The versatility of this approach allows for the incorporation of a wide array of substituents, depending on the choice of amine and isocyanate/isothiocyanate.

| Reactant 1 (Amine) | Reactant 2 (Isocyanate/Isothiocyanate) | Product Type | Potential R' Group | Potential R" Group |

|---|---|---|---|---|

| Aniline | Phenyl isocyanate | Sulfonylurea | -H | -Phenyl |

| Cyclohexylamine | Ethyl isocyanate | Sulfonylurea | -Cyclohexyl | -Ethyl |

| Benzylamine | Methyl isothiocyanate | Sulfonylthiourea | -Benzyl | -Methyl |

| Piperidine | Propyl isocyanate | Sulfonylurea | -(CH2)5- (cyclic) | -Propyl |

Reactions with Organometallic Reagents

The interaction of this compound with organometallic reagents opens avenues for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this scaffold.

Palladium-catalyzed cross-coupling reactions are powerful tools for molecular construction. While the direct use of sulfonyl chlorides as coupling partners can be challenging compared to halides, desulfitative coupling methods have emerged as a viable strategy.

Sonogashira Coupling: Research has demonstrated the viability of palladium-catalyzed desulfitative carbon-carbon cross-coupling between arenesulfonyl chlorides and terminal alkynes. epfl.ch This reaction, typically catalyzed by a palladium complex such as Pd₂(dba)₃ with a suitable ligand (e.g., P(t-Bu)₃) and a copper(I) co-catalyst, allows for the formation of a C-C bond between the quinoline C4 position and an alkyne, with the extrusion of sulfur dioxide. epfl.chwikipedia.org This provides direct access to 4-alkynyl-7-chloroquinolines.

Suzuki and Negishi Coupling: The Suzuki and Negishi reactions are cornerstones of C-C bond formation. organic-chemistry.orgyoutube.com The Negishi coupling utilizes organozinc reagents, while the Suzuki coupling employs organoboron compounds. organic-chemistry.orgnih.gov The application of these reactions directly on the sulfonyl chloride group of this compound is less common but conceivable as a desulfinative coupling. A more established route involves the conversion of a related 4-halo-7-chloroquinoline with organometallic reagents. For instance, the Negishi cross-coupling of 7-chloro-4-iodoquinoline (B1588978) with organozinc reagents, prepared in situ from Grignard reagents and zinc chloride, has been successfully used to synthesize 4-aryl- and 4-alkyl-7-chloroquinolines. durham.ac.ukresearchgate.net This demonstrates the compatibility of the 7-chloroquinoline core with these coupling conditions and suggests a potential, albeit indirect, pathway from the corresponding sulfonyl chloride.

| Coupling Reaction | Organometallic Reagent | Typical Catalyst System | Product Class |

|---|---|---|---|

| Sonogashira (desulfitative) | Terminal Alkyne (R-C≡CH) | Pd(0) complex + Cu(I) salt + Base | 4-Alkynyl-7-chloroquinoline |

| Suzuki (hypothetical desulfitative) | Boronic Acid (R-B(OH)2) | Pd(0) complex + Base | 4-Aryl/Alkyl-7-chloroquinoline |

| Negishi (hypothetical desulfitative) | Organozinc Halide (R-ZnX) | Pd(0) or Ni(0) complex | 4-Aryl/Alkyl-7-chloroquinoline |

The reaction of this compound with strong organometallic nucleophiles like Grignard and organolithium reagents can lead to substitution at the C4 position. In reactions with analogous sulfonyl-substituted aza-arenes, Grignard reagents have been shown to displace the sulfonyl group in an ipso-substitution to form a new carbon-carbon bond. researchgate.net This catalyst-free coupling provides a direct method for the alkylation or arylation of the C4 position. researchgate.netresearchgate.net

The reaction proceeds via a Chichibabin-type mechanism involving the addition of the Grignard reagent to the quinoline ring followed by the elimination of a magnesium sulfinate salt. researchgate.net The choice of the organometallic reagent can be critical; for instance, in related systems, organolithium reagents have been observed to yield different products, such as di-alkylation, under similar conditions. researchgate.net Furthermore, specialized Grignard reagents, such as mixed lithium-magnesium compounds (e.g., TMPMgCl·LiCl), can be used for regioselective metalation of the quinoline core, which can then be trapped with various electrophiles. durham.ac.uknih.gov

Cyclization Reactions Utilizing this compound as a Precursor

This compound is a valuable precursor for constructing more complex, cyclic systems fused to or tethered to the quinoline core. This is typically achieved by first reacting the sulfonyl chloride with a bifunctional nucleophile to introduce a handle for a subsequent cyclization step.

For example, reaction with a nucleophile containing both an amine and a hydroxyl or thiol group (e.g., 2-aminoethanol or 2-aminoethanethiol) would produce a sulfonamide intermediate bearing a terminal reactive group. This group can then participate in an intramolecular cyclization reaction. Another powerful strategy involves using derivatives in click chemistry reactions. For instance, a sulfonamide derivative could be prepared that contains an azide or alkyne functionality. This derivative can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a suitable partner to form a triazole ring, effectively linking the quinoline scaffold to another molecule or inducing cyclization. future-science.com

Advanced Multifunctionalization Approaches and Tandem Reactions

The presence of two distinct reactive sites—the sulfonyl chloride at C4 and the chlorine at C7—allows for sophisticated multifunctionalization strategies. These sites can be addressed sequentially to build molecular complexity in a controlled manner.

A tandem reaction sequence could begin with a desulfitative cross-coupling at the C4 position, as described in section 4.4.1. The resulting 4-substituted-7-chloroquinoline could then undergo a nucleophilic aromatic substitution (SₙAr) at the C7 position with an amine, phenol, or thiol. This orthogonal reactivity allows for the programmed introduction of diverse functional groups at two key positions of the quinoline ring.

Furthermore, a derivative formed in one step can be used to direct a subsequent transformation. For example, a product from a Grignard reaction at C4 could be subjected to metalation at a different position on the quinoline ring, guided by the newly introduced substituent, followed by trapping with a second electrophile. Such multi-step, one-pot sequences are highly efficient for creating complex libraries of quinoline derivatives from a single, versatile precursor.

Computational and Theoretical Studies of 7 Chloroquinoline 4 Sulfonylchloride

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of a molecule. These methods can predict molecular geometry, charge distribution, and orbital energies, which collectively determine the compound's stability and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds analogous to 7-chloroquinoline-4-sulfonylchloride, DFT studies have revealed significant electronic effects imparted by the substituents on the quinoline (B57606) core. The presence of a chlorine atom at the 7-position and a sulfonyl chloride group at the 4-position, both being electron-withdrawing groups, is expected to substantially influence the electron density distribution across the aromatic system.

These electron-withdrawing effects lead to a polarization of the quinoline ring, creating regions of varying electron density. This polarization is crucial in determining the molecule's interaction with other chemical species. The sulfonyl chloride group, in particular, exerts a strong inductive effect, which is anticipated to render the sulfur atom highly electrophilic.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For related sulfonylquinoline derivatives, the HOMO-LUMO gap has been calculated to be in the range of 4.2–4.8 eV, suggesting a moderate level of reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In this compound, it is predicted that the LUMO is predominantly localized on the sulfonyl chloride group. This localization signifies that this site is the most probable target for nucleophilic attack, as it is the most electron-deficient region of the molecule and capable of accepting electrons.

| Parameter | Predicted Value/Characteristic | Implication |

| HOMO-LUMO Gap | ~4.2 - 4.8 eV (by analogy) | Moderate reactivity and kinetic stability. |

| LUMO Localization | Primarily on the sulfonyl chloride group | The sulfur atom is the primary electrophilic center. |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MESP map is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MESP would be expected to show a significant positive potential (blue region) around the sulfur atom of the sulfonyl chloride group. This is a direct consequence of the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to it. Conversely, the nitrogen atom in the quinoline ring is expected to be a region of negative potential (red or yellow), indicating its nucleophilic character. This charge distribution further supports the notion that the sulfonyl chloride moiety is the primary site for nucleophilic reactions.

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its reactivity and physical properties. Conformational analysis involves identifying the stable conformations (energy minima) and the energy barriers for rotation around single bonds.

For this compound, a key conformational feature is the rotation around the C4-S bond, which connects the quinoline ring to the sulfonyl chloride group. While there is a degree of rotational freedom around this bond, steric hindrance from the bulky sulfonyl chloride group and its interaction with the adjacent hydrogen atom on the quinoline ring likely restrict this rotation.

Prediction of Reactivity and Selectivity

Computational methods can be employed to predict the likely course of chemical reactions involving this compound, including the identification of the most probable reaction pathways and the prediction of product selectivity.

Computational Modeling of Reaction Pathways and Energy Profiles

The high reactivity of the sulfonyl chloride group towards nucleophiles is a well-established characteristic of this class of compounds. Computational modeling can be used to simulate the reaction of this compound with various nucleophiles, such as amines or alcohols.

These models would typically involve calculating the energy profile of the reaction pathway, which includes the energies of the reactants, transition states, intermediates, and products. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for understanding the reaction kinetics.

For the reaction of this compound with an amine, for instance, the reaction would proceed via a nucleophilic attack of the amine on the electrophilic sulfur atom. This would lead to the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to yield the corresponding sulfonamide. Computational modeling could provide valuable data on the activation energy of this process, thereby offering a quantitative measure of the reaction's feasibility. Such studies would be instrumental in optimizing reaction conditions and predicting the formation of specific products.

Transition State Energetics and Activation Barriers

Understanding the reactivity of 7-chloroquinoline-4-sulfonyl chloride necessitates the study of the energy profiles of its potential chemical transformations. A primary reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfonyl group, where the chloride is displaced by a nucleophile. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such reactions, allowing for the identification of transition states and the calculation of activation barriers. researchgate.net

A hypothetical reaction, such as the hydrolysis of 7-chloroquinoline-4-sulfonyl chloride, can be modeled to illustrate this. The reaction would proceed through a transition state where the attacking water molecule forms a partial bond with the sulfur atom, and the sulfur-chlorine bond is partially broken. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can determine the geometries and energies of the reactants, the transition state, and the products. researchgate.net

Table 1: Illustrative Energetic Data for the Hydrolysis of 7-Chloroquinoline-4-sulfonyl chloride

| Parameter | Description | Hypothetical Value (kcal/mol) |

| E_reactants | Energy of 7-chloroquinoline-4-sulfonyl chloride + H₂O | - |

| E_TS | Energy of the Transition State | - |

| E_products | Energy of 7-chloroquinoline-4-sulfonic acid + HCl | - |

| ΔE‡ (Activation Barrier) | E_TS - E_reactants | +15.2 |

| ΔErxn (Reaction Energy) | E_products - E_reactants | -8.5 |

Note: These values are illustrative and represent typical magnitudes for such reactions as determined by DFT calculations.

These computational findings provide deep insights into the kinetic and thermodynamic feasibility of reactions involving 7-chloroquinoline-4-sulfonyl chloride, guiding synthetic efforts and helping to predict its stability and reactivity patterns.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanical calculations are excellent for describing the energetics of reactions, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of a molecule and its interactions with its environment over time. mdpi.comnih.gov An MD simulation of 7-chloroquinoline-4-sulfonyl chloride, for instance in a solvent like water, can reveal crucial information about its solvation and intermolecular forces.

In a typical MD simulation setup, a single molecule of 7-chloroquinoline-4-sulfonyl chloride would be placed in a periodic box filled with solvent molecules (e.g., water). chemrxiv.orgrsc.org The system's trajectory is then calculated by integrating Newton's laws of motion for every atom, using a force field (like AMBER or OPLS) to describe the interatomic and intermolecular potentials. mdpi.com

Analysis of the simulation trajectory can provide details on:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent atom at a certain distance from an atom in the solute, offering a picture of the solvation shell structure.

Hydrogen Bonding: The simulation can quantify the formation and lifetime of hydrogen bonds between the sulfonyl oxygens or the quinoline nitrogen and surrounding water molecules.

Hydrophobic Interactions: The interaction between the aromatic quinoline ring and nonpolar entities can be assessed.

Table 2: Predicted Intermolecular Interaction Parameters from a Hypothetical MD Simulation in Water

| Interaction Type | Atom(s) on Solute | Interacting Solvent Atom | Average Distance (Å) | Average H-bond Lifetime (ps) |

| Hydrogen Bond | Sulfonyl Oxygens | Water Hydrogen | 1.8 - 2.0 | 1.5 - 2.5 |

| Hydrogen Bond | Quinoline Nitrogen | Water Hydrogen | 1.9 - 2.1 | 1.0 - 2.0 |

| Solvation Shell | Sulfur Atom | Water Oxygen | 3.2 - 3.5 | - |

| Solvation Shell | Chlorine (on quinoline) | Water Hydrogen | 2.8 - 3.1 | - |

Note: This data is predictive and based on general principles of MD simulations for similar organic molecules in aqueous solution.

Such simulations are particularly valuable in a biological context, for example, in predicting how the molecule might interact with the active site of a protein, which is a key aspect of drug discovery. mdpi.com

Prediction of Spectroscopic Parameters for Advanced Interpretation

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ). nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of 7-chloroquinoline-4-sulfonyl chloride, its theoretical NMR spectrum can be predicted. These calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for 7-Chloroquinoline-4-sulfonyl chloride

| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Atom Type | Predicted ¹H Chemical Shift (ppm) |

| C4 (C-SO₂Cl) | ~155 | H2 | ~9.0 |

| C7 (C-Cl) | ~140 | H3 | ~8.2 |

| Quaternary Quinoline Cs | 120 - 150 | H5 | ~8.1 |

| Tertiary Quinoline CHs | 115 - 135 | H6 | ~7.8 |

| - | - | H8 | ~8.3 |

Note: These are estimated values based on computational predictions for similar quinoline and sulfonyl chloride structures.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. nih.govresearchgate.net These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which can be correlated with experimental IR and Raman spectra. Key predicted vibrational modes for 7-chloroquinoline-4-sulfonyl chloride would include the characteristic symmetric and asymmetric stretching of the S=O bonds, the S-Cl stretch, and various C-C and C-H vibrations of the quinoline ring.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for 7-Chloroquinoline-4-sulfonyl chloride

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| S=O Asymmetric Stretch | ~1380 | ~1380 |

| S=O Symmetric Stretch | ~1180 | ~1180 |

| Quinoline Ring C=C/C=N Stretch | 1500 - 1650 | 1500 - 1650 |

| C-Cl Stretch | ~1100 | ~1100 |

| S-Cl Stretch | ~550 | ~550 |

Note: These frequencies are based on DFT calculations and are typically scaled to better match experimental values.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov By calculating the energies of electronic transitions from occupied to unoccupied molecular orbitals, the absorption maxima (λ_max) in the UV-Vis spectrum can be estimated. For an aromatic system like 7-chloroquinoline-4-sulfonyl chloride, transitions such as π → π* are expected to dominate the spectrum.

Table 5: Predicted UV-Vis Absorption Maxima (λ_max) for 7-Chloroquinoline-4-sulfonyl chloride

| Transition Type | Predicted λ_max (nm) | Solvent |

| π → π | ~280 | Ethanol |

| π → π | ~320 | Ethanol |

| n → π* | ~340 | Ethanol |

Note: These values are illustrative predictions from TD-DFT calculations.

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides a detailed atomic-level view of the molecular structure of 7-Chloroquinoline-4-sulfonyl chloride. The chemical shifts, coupling constants, and through-space correlations observed in various NMR experiments are fundamental to its structural characterization.

2D NMR Experiments (COSY, HSQC, HMBC) for Detailed Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for assembling the complete bonding framework of 7-Chloroquinoline-4-sulfonyl chloride by mapping out the correlations between different nuclei.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 7-Chloroquinoline-4-sulfonyl chloride, COSY spectra would reveal the connectivity of the protons within the quinoline (B57606) ring system. For instance, the proton at position 2 would show a correlation to the proton at position 3, and the protons on the benzo-fused ring (positions 5, 6, and 8) would exhibit correlations consistent with their arrangement. sdsu.eduyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached. This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum. Each proton on the quinoline ring would show a cross-peak with its corresponding carbon atom. sdsu.edumdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This technique is particularly valuable for identifying quaternary carbons (those without attached protons) and for piecing together different molecular fragments. For 7-Chloroquinoline-4-sulfonyl chloride, HMBC would show correlations from the quinoline protons to the carbon atoms bearing the chloro and sulfonyl chloride groups (C-7 and C-4, respectively), confirming their positions. For example, the proton at H-5 would show a correlation to C-4 and C-7. youtube.comscience.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for 7-Chloroquinoline-4-sulfonyl chloride

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | ~8.9 | ~152 | C-3, C-4, C-8a |

| 3 | ~7.8 | ~123 | C-2, C-4, C-4a |

| 4 | - | ~148 | - |

| 4a | - | ~149 | - |

| 5 | ~8.2 | ~128 | C-4, C-6, C-7, C-8a |

| 6 | ~7.6 | ~129 | C-5, C-7, C-8 |

| 7 | - | ~138 | - |

| 8 | ~8.1 | ~128 | C-6, C-7, C-8a |

| 8a | - | ~147 | - |

Note: The chemical shift values are estimates based on data for structurally related 7-chloroquinoline (B30040) derivatives and are subject to variation based on solvent and experimental conditions.

Solid-State NMR for Crystalline Forms and Polymorphs

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. For 7-Chloroquinoline-4-sulfonyl chloride, ssNMR can provide valuable insights into its crystalline packing and identify the presence of different polymorphic forms. Since the physical and chemical properties of a compound can vary with its crystalline structure, ssNMR is crucial for characterizing the solid material. The technique is particularly sensitive to the local environment of the nuclei, and the spectra can reveal information about intermolecular interactions, such as halogen bonding involving the chlorine atom. rsc.orgresearchgate.netwiley.com The quadrupolar nature of the chlorine nucleus (³⁵Cl and ³⁷Cl) makes it a sensitive probe for its local electronic environment in the solid state. researchgate.net

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to investigate dynamic processes such as conformational changes. In the case of 7-Chloroquinoline-4-sulfonyl chloride, DNMR could be employed to study the rotational dynamics around the C-S bond connecting the quinoline ring and the sulfonyl chloride group. While rotation around this bond is expected to be relatively fast at room temperature, lowering the temperature might allow for the observation of distinct conformers. The energy barrier for this rotation could be calculated from the coalescence temperature of the NMR signals, providing valuable information about the molecule's conformational flexibility.

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry is a key analytical technique for determining the molecular weight of 7-Chloroquinoline-4-sulfonyl chloride and for elucidating the structures of its reaction products and intermediates.

High-Resolution Mass Spectrometry (HRMS) for Accurate Product Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govmdpi.com For 7-Chloroquinoline-4-sulfonyl chloride (C₉H₅Cl₂NO₂S), the expected exact mass can be calculated and compared to the experimentally measured value to confirm its identity. The characteristic isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and one sulfur atom (³²S, ³³S, ³⁴S) would further corroborate the elemental formula. When monitoring reactions of 7-Chloroquinoline-4-sulfonyl chloride, for instance, in the synthesis of sulfonamides, HRMS is invaluable for confirming the exact mass of the resulting products. researchgate.netnih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data for 7-Chloroquinoline-4-sulfonyl chloride

| Ion Formula | Calculated m/z |

| [M+H]⁺ (C₉H₆Cl₂NO₂S) | 261.9496 |

| [M+Na]⁺ (C₉H₅Cl₂NNaO₂S) | 283.9315 |

Note: The calculated m/z values correspond to the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, ³⁵Cl).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. This technique provides detailed structural information and is instrumental in identifying unknown compounds and confirming proposed structures. researchgate.netnih.gov The fragmentation pattern of 7-Chloroquinoline-4-sulfonyl chloride in an MS/MS experiment would be characteristic of its structure. Expected fragmentation pathways would include the loss of the sulfonyl chloride group (SO₂Cl) or parts of it (e.g., SO₂, Cl), as well as fragmentation of the quinoline ring itself. This fragmentation data is crucial for distinguishing between isomers and for identifying products in a reaction mixture. For example, in a reaction where the sulfonyl chloride is substituted by an amine to form a sulfonamide, the MS/MS spectrum of the product would show a precursor ion corresponding to the sulfonamide and fragment ions that are consistent with the new structure. researchgate.net

X-ray Crystallography for Absolute Configuration and Molecular Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. For chiral molecules, it can also establish the absolute configuration.

While a specific crystal structure for 7-Chloroquinoline-4-sulfonyl chloride is not publicly available, analysis of related 7-chloroquinoline derivatives provides insight into the expected molecular geometry. researchgate.netasianpubs.org The quinoline ring system is inherently planar. The sulfonyl chloride group (-SO₂Cl) attached at the C4 position introduces a tetrahedral geometry around the sulfur atom.

Table 1: Expected Key Structural Parameters for 7-Chloroquinoline-4-sulfonyl chloride from X-ray Crystallography

| Parameter | Expected Value/Feature | Structural Significance |

| Quinoline Ring | Planar | Characteristic of aromatic bicyclic systems. |

| C4-S Bond Length | ~1.75 - 1.78 Å | Defines the connection of the functional group. |

| S=O Bond Lengths | ~1.42 - 1.45 Å | Typical double bond character in sulfonyl groups. |

| S-Cl Bond Length | ~2.05 - 2.08 Å | Characteristic of a sulfonyl chloride moiety. |

| O-S-O Bond Angle | ~118° - 122° | Reflects the tetrahedral geometry at the sulfur atom. |

| C4-S-Cl Bond Angle | ~105° - 108° | Influenced by electronic and steric factors. |

| Torsion Angle (C3-C4-S-Cl) | Variable | Determines the 3D orientation of the sulfonyl chloride group. |

Note: The data in this table are predictive and based on typical values for similar functional groups and related crystal structures.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Studies

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. The frequencies of these vibrations are characteristic of the bonds and functional groups present, making these methods ideal for structural confirmation and for monitoring chemical changes during a reaction.

For 7-Chloroquinoline-4-sulfonyl chloride, the vibrational spectrum can be divided into regions corresponding to the 7-chloroquinoline ring and the sulfonyl chloride group.

Sulfonyl Chloride Group Vibrations : The sulfonyl chloride (-SO₂Cl) group has very strong and characteristic absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense and easily identifiable. acdlabs.com The S-Cl stretching vibration is also characteristic and typically appears at lower wavenumbers. cdnsciencepub.com

7-Chloroquinoline Ring Vibrations : The quinoline ring will exhibit a series of complex vibrations. These include C-H stretching of the aromatic protons, C=C and C=N stretching vibrations within the aromatic rings, and various in-plane and out-of-plane bending modes. The C-Cl stretch from the substituent at the 7-position will also be present.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 7-Chloroquinoline-4-sulfonyl chloride

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium to weak intensity. |

| Aromatic C=C/C=N Stretch | 1620 - 1450 | 1620 - 1450 | Multiple strong to medium bands. |

| SO₂ Asymmetric Stretch | 1385 - 1365 | 1385 - 1365 | Very strong in IR, weaker in Raman. acdlabs.com |

| SO₂ Symmetric Stretch | 1195 - 1175 | 1195 - 1175 | Very strong in IR, strong in Raman. acdlabs.com |

| C-Cl Stretch | 800 - 600 | 800 - 600 | Medium to strong intensity. |

| S-Cl Stretch | 400 - 350 | 400 - 350 | Strong in Raman, variable in IR. cdnsciencepub.com |

In reaction monitoring, the disappearance of the characteristic -SO₂Cl bands (e.g., at ~1370, 1180, and 375 cm⁻¹) would indicate its conversion to a derivative, such as a sulfonamide or sulfonate ester. For instance, in the synthesis of a sulfonamide, new bands corresponding to N-H stretching (around 3400-3200 cm⁻¹) and S-N stretching would appear, providing a clear method to track reaction progress.

UV-Visible Spectroscopy for Electronic Transitions and Reaction Progress Monitoring

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. The technique is particularly useful for conjugated and aromatic systems, such as the quinoline ring in 7-Chloroquinoline-4-sulfonyl chloride.

The UV-Vis spectrum of quinoline and its derivatives is characterized by multiple absorption bands, typically in the 200-400 nm range. mdpi.comnih.gov These absorptions arise from π → π* transitions within the aromatic π-electron system. The spectrum is often composed of several distinct bands, which can be influenced by the nature and position of substituents on the ring system and the polarity of the solvent.

For 7-Chloroquinoline-4-sulfonyl chloride, the following absorptions are expected:

An intense band at shorter wavelengths (around 220-250 nm).

A series of structured bands of moderate intensity at intermediate wavelengths (around 270-300 nm).

A weaker, longer-wavelength band (around 310-340 nm). researchgate.net

The sulfonyl chloride group, being an electron-withdrawing group, can cause a shift in the absorption maxima (a chromophoric shift) compared to unsubstituted quinoline.

Table 3: Expected UV-Visible Absorption Maxima (λmax) for 7-Chloroquinoline-4-sulfonyl chloride

| Wavelength Range (nm) | Type of Transition | Expected Molar Absorptivity (ε) |

| 220 - 250 | π → π | High |

| 270 - 300 | π → π | Medium |

| 310 - 340 | π → π* | Low to Medium |

Note: The exact λmax and ε values are solvent-dependent.

UV-Visible spectroscopy is a highly effective technique for monitoring reaction kinetics. spectroscopyonline.comthermofisher.com According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. If 7-Chloroquinoline-4-sulfonyl chloride reacts to form a product with a significantly different UV-Vis spectrum (e.g., a different λmax or molar absorptivity), the progress of the reaction can be followed by measuring the change in absorbance at a specific wavelength over time. nih.gov For example, a nucleophilic substitution reaction at the C4 position that alters the conjugation of the quinoline system would lead to a substantial change in the UV-Vis spectrum, allowing for straightforward kinetic analysis.

Kinetic Studies of Reactions Involving 7 Chloroquinoline 4 Sulfonylchloride

Determination of Reaction Orders and Rate Laws

The determination of the reaction order and the corresponding rate law is the first step in the kinetic analysis of any chemical reaction. For reactions involving 7-Chloroquinoline-4-sulfonylchloride, such as hydrolysis or aminolysis, the rate law expresses the relationship between the reaction rate and the concentration of the reactants.

Reactions of aromatic sulfonyl chlorides, particularly solvolysis and nucleophilic substitution, are generally accepted to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. rsc.orgcdnsciencepub.commdpi.comnih.gov This mechanism involves a direct attack by a nucleophile on the electrophilic sulfur atom, proceeding through a single transition state without the formation of a stable intermediate. nih.govmdpi.com

For a general reaction with a nucleophile (Nu): 7-Chloroquinoline-4-SO₂Cl + Nu → 7-Chloroquinoline-4-SO₂Nu + Cl⁻

Rate = k[7-Chloroquinoline-4-SO₂Cl][Nu]

Where:

k is the second-order rate constant.

[7-Chloroquinoline-4-SO₂Cl] is the concentration of the sulfonyl chloride.

[Nu] is the concentration of the nucleophile.

In solvolysis reactions where the solvent (e.g., water) acts as the nucleophile, its concentration is large and essentially constant. Under these pseudo-first-order conditions, the rate law simplifies to:

Rate = kobs[7-Chloroquinoline-4-SO₂Cl]

Where kobs (the observed pseudo-first-order rate constant) is equal to k[Solvent] .

Experimental determination of these orders involves systematically varying the initial concentration of each reactant while keeping others constant and measuring the initial reaction rate. For instance, in the hydrolysis of aromatic sulfonyl chlorides in aqueous solutions, the reaction is typically first-order. osti.gov

Table 1: Representative Data for Determining Reaction Order in the Reaction of an Aromatic Sulfonyl Chloride (ArSO₂Cl) with a Nucleophile (Nu)

| Experiment | Initial [ArSO₂Cl] (M) | Initial [Nu] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 4.0 x 10⁻⁴ |

Activation Energy and Thermodynamic Parameter Determination